molecular formula C19H21N7O2 B11005215 N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B11005215
M. Wt: 379.4 g/mol
InChI Key: BNBWDUZVFCIDQW-UHFFFAOYSA-N
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Description

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, a tetrazole ring, and a cyclohexane carboxamide group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the imidazole and tetrazole rings, followed by their coupling with the cyclohexane carboxamide group. Common synthetic routes may involve:

    Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

    Formation of the Tetrazole Ring: This can be synthesized by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Coupling Reactions: The imidazole and tetrazole rings are then coupled with the cyclohexane carboxamide group using reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the compound may result in the formation of amines.

Scientific Research Applications

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The imidazole and tetrazole rings can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C19H21N7O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[3-(1-methylimidazole-2-carbonyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H21N7O2/c1-25-11-10-20-17(25)16(27)14-6-5-7-15(12-14)22-18(28)19(8-3-2-4-9-19)26-13-21-23-24-26/h5-7,10-13H,2-4,8-9H2,1H3,(H,22,28)

InChI Key

BNBWDUZVFCIDQW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=CC=C2)NC(=O)C3(CCCCC3)N4C=NN=N4

Origin of Product

United States

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